Rintatolimod vs. Poly I:C: Differential Chemokine Induction and Treg Attraction in Human Tumor Explants
In ex vivo human ovarian cancer explant cultures, rintatolimod and poly I:C were directly compared for their ability to induce CTL-attracting chemokines (CXCL10) versus Treg-attracting chemokines (CCL22, CXCL12) and suppressive factors (COX2, IDO, IL-10). Both compounds induced comparable levels of CXCL10 (within 0.5 log₂ fold of each other across n=8 patients) [1]. However, poly I:C selectively induced CCL22 and CXCL12 expression, whereas rintatolimod did not induce these Treg-attracting chemokines above baseline [1]. In ex vivo migration assays, rintatolimod-treated tumor supernatants showed selectively reduced Treg attraction compared to poly I:C-treated tumors (n=5 patients per condition) [1].
| Evidence Dimension | Selective induction of immunosuppressive chemokines and Treg attraction |
|---|---|
| Target Compound Data | Rintatolimod: No induction of CCL22, CXCL12, COX2, IDO, or IL-10; reduced Treg attraction in migration assays |
| Comparator Or Baseline | Poly I:C: Significant induction of CCL22, CXCL12, COX2, IDO, and IL-10; elevated Treg attraction |
| Quantified Difference | Rintatolimod did not activate the MAVS/helicase pathway, thereby avoiding NFκB- and TNFα-dependent induction of COX2 and downstream immunosuppressive factors; poly I:C activated both TLR3 and helicase pathways with consequent immunosuppressive mediator induction [1] |
| Conditions | Ex vivo human ovarian cancer explant cultures; n=8 patients for chemokine gene expression; n=5 patients for Treg migration assays; mRNA levels normalized to HPRT1; protein secretion measured in ng/mL |
Why This Matters
For immuno-oncology applications requiring intratumoral CTL recruitment without concomitant Treg-mediated immunosuppression, rintatolimod offers a mechanistically validated advantage over poly I:C by selectively activating type-1 IFN immunity while avoiding the helicase-driven suppressive axis.
- [1] Theodoraki MN, Yerneni S, Sarkar SN, et al. Helicase-Driven Activation of NFκB-COX2 Pathway Mediates the Immunosuppressive Component of dsRNA-Driven Inflammation in the Human Tumor Microenvironment. Cancer Res. 2018;78(15):4292-4302. Figure 1. View Source
